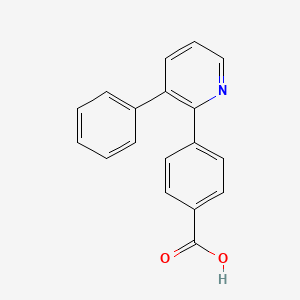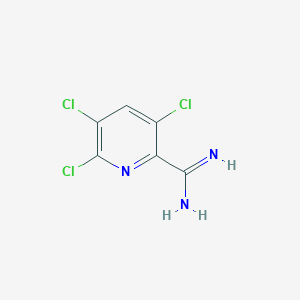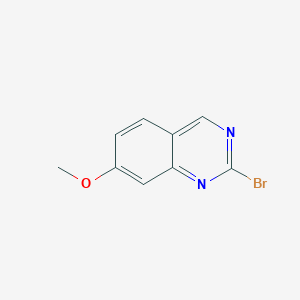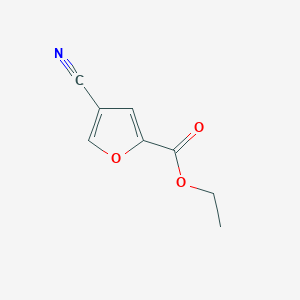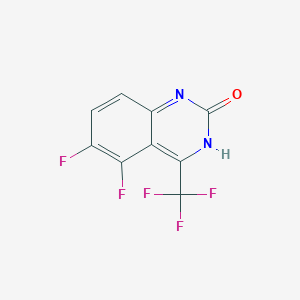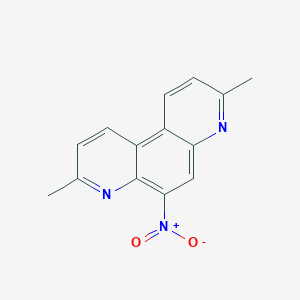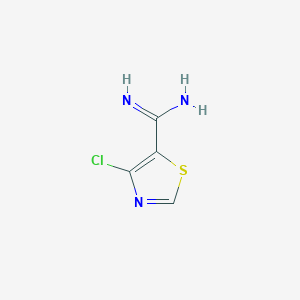
4-Hydrazinyl-1-phenylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydrazinyl-1-phenylpiperidine is a chemical compound that features a hydrazine group attached to a phenylpiperidine structure. This compound is part of the broader class of phenylpiperidines, which are known for their diverse pharmacological activities, including central nervous system effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-1-phenylpiperidine typically involves the reaction of 4-phenylpiperidine with hydrazine hydrate. The process can be carried out under various conditions, often involving solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scalable synthesis techniques such as continuous-flow hydrogenation. This method allows for efficient production by integrating reaction and product isolation steps .
化学反応の分析
Types of Reactions
4-Hydrazinyl-1-phenylpiperidine can undergo several types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form various nitrogen-containing compounds.
Reduction: The phenylpiperidine structure can be reduced under hydrogenation conditions.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrogen oxides or azides.
Reduction: Fully hydrogenated piperidine derivatives.
Substitution: Various substituted hydrazine derivatives.
科学的研究の応用
4-Hydrazinyl-1-phenylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-Hydrazinyl-1-phenylpiperidine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also interact with neurotransmitter receptors in the central nervous system, modulating their function .
類似化合物との比較
4-Hydrazinyl-1-phenylpiperidine can be compared with other phenylpiperidine derivatives:
4-Phenylpiperidine: The base structure without the hydrazine group, used in the synthesis of various opioids.
Pethidine (Meperidine): An opioid analgesic with a similar phenylpiperidine structure but different functional groups.
Ketobemidone: Another opioid with a phenylpiperidine core, known for its analgesic properties.
The uniqueness of this compound lies in its hydrazine group, which imparts distinct chemical reactivity and potential biological activities compared to other phenylpiperidine derivatives .
特性
分子式 |
C11H17N3 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
(1-phenylpiperidin-4-yl)hydrazine |
InChI |
InChI=1S/C11H17N3/c12-13-10-6-8-14(9-7-10)11-4-2-1-3-5-11/h1-5,10,13H,6-9,12H2 |
InChIキー |
ZNTVEVLZLYDEGS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NN)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


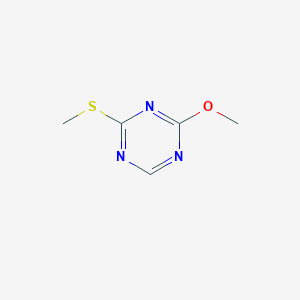

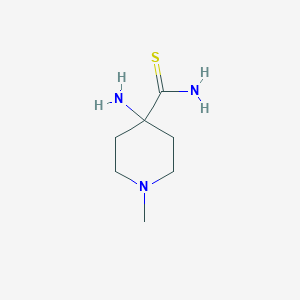
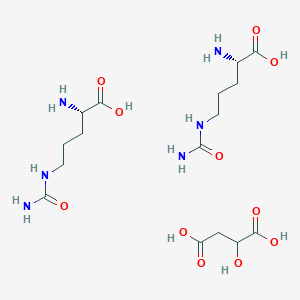
![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid](/img/structure/B13135338.png)
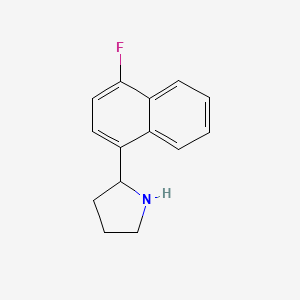
![1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole](/img/structure/B13135357.png)
